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Platinum(IV) sulfite

PEMFC Electrocatalyst Colloidal synthesis

Platinum(IV) sulfite (CAS 61420-92-6), most commonly supplied as platinum sulfite acid solution (H₃Pt(SO₃)₂OH, ~15.3% Pt) , is an inorganic Pt(IV) coordination compound in which sulfite (SO₃²⁻) ligands occupy the inner coordination sphere of the octahedral platinum center. The compound is commercially produced as a pale yellow to colorless acidic liquid with a density of ~1.305 g/cm³ and is classified as a moderately strong corrosive acid requiring storage under inert gas at 2–8 °C.

Molecular Formula O6PtS2
Molecular Weight 355.2 g/mol
Cat. No. B7945782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(IV) sulfite
Molecular FormulaO6PtS2
Molecular Weight355.2 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[O-]S(=O)[O-].[Pt+4]
InChIInChI=1S/2H2O3S.Pt/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+4/p-4
InChIKeyQXLXHZIANDDPMQ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(IV) Sulfite Procurement Guide: Specifications, Purity, and Baseline Characteristics for Industrial and Research Selection


Platinum(IV) sulfite (CAS 61420-92-6), most commonly supplied as platinum sulfite acid solution (H₃Pt(SO₃)₂OH, ~15.3% Pt) , is an inorganic Pt(IV) coordination compound in which sulfite (SO₃²⁻) ligands occupy the inner coordination sphere of the octahedral platinum center [1]. The compound is commercially produced as a pale yellow to colorless acidic liquid with a density of ~1.305 g/cm³ and is classified as a moderately strong corrosive acid requiring storage under inert gas at 2–8 °C . It serves primarily as a chlorine-free platinum precursor for the fabrication of supported metal catalysts and as a starting material for generating colloidal platinum sols with controlled particle dimensions in the 15–25 Å range [1].

Why Generic Platinum(IV) Precursor Substitution Fails: Critical Differences Between Platinum(IV) Sulfite and Conventional Chloride-Based Alternatives


Platinum(IV) sulfite cannot be treated as a simple stoichiometric variant of other Pt(IV) salts such as hexachloroplatinic acid (H₂PtCl₆·6H₂O) or platinum(IV) chloride. Three fundamental properties differentiate it: (i) the compound is intrinsically chlorine-free, eliminating residual chloride that can poison catalytic sites and reduce metal dispersion on oxide supports [1][2]; (ii) the sulfite ligands enable thermal decomposition directly to colloidal Pt particles of 15–25 Å without the need for additional stabilizing agents, a pathway unavailable from chloride precursors [3]; and (iii) the Pt(IV) oxidation state in combination with sulfite ligands imparts kinetic inertness toward ligand substitution, conferring greater solution stability during processing compared to Pt(II) sulfite analogues [4]. These differences translate into quantifiable performance gaps in catalyst fabrication, as documented in the evidence below.

Platinum(IV) Sulfite: Quantitative Head-to-Head Evidence for Differentiated Catalyst Precursor Performance vs Chloroplatinic Acid and Other Pt(IV) Precursors


Pt Nanoparticle Size and Loading Yield: PSA vs Chloroplatinic Acid in PEMFC Electrode Catalyst Preparation

When synthesizing Pt/carbon electrode catalysts for polymer electrolyte membrane fuel cells (PEMFC) via a colloidal method, platinum sulfite acid (PSA) as the Pt precursor consistently produced smaller Pt nanoparticles and higher Pt loading yield compared to chloroplatinic acid (CPA) under identical preparation conditions [1]. This direct head-to-head comparison demonstrates that the precursor choice—not the support or synthesis protocol—drives the dispersion outcome.

PEMFC Electrocatalyst Colloidal synthesis

Chlorine-Free Precursor for Higher Metal Dispersion: Platinum(IV) Sulfite vs Chloride-Containing Pt Precursors on Oxide Supports

In the sol-gel preparation of Pt/SiO₂ catalysts, the nature of the platinum precursor has a decisive effect on final metal dispersion. When platinum chlorides (e.g., H₂PtCl₆, PtCl₄) are used as precursors, very low metal dispersion is obtained because of repulsive electrostatic interactions between negatively charged [PtCl₆]²⁻ species and the negatively charged silica surface at the pH of aqueous precursor solutions [1]. In contrast, free-chloride platinum compounds—of which platinum(IV) sulfite acid is a representative example—enable the preparation of highly dispersed Pt materials [1][2]. The chlorine-free platinum sulfite acid synthesized from chloroplatinic acid, as described in U.S. Patent 3,992,331, is explicitly designed to avoid this chloride-induced dispersion penalty [2].

Catalyst preparation Metal dispersion Sol-gel synthesis

Colloidal Pt Sol Formation with 15–25 Å Particles: Unique Thermal Decomposition Pathway of Platinum(IV) Sulfite

Platinum(IV) sulfite acid, when heated to dryness in air and held at ~135 °C for one hour, decomposes to a black glassy material that upon dispersion in water yields a colloidal platinum sol with an average particle size of 15–25 Å (1.5–2.5 nm), with substantially all particles falling within this narrow range [1][2]. This direct thermal route to sub-2.5 nm colloids is not achievable with conventional Pt precursors such as chloroplatinic acid or PtCl₄, which require additional reducing agents and stabilizing surfactants to approach comparable particle sizes. When deposited on carbon black and reduced with hydrazine, the resulting Pt crystallites measure approximately 20 Å and deliver fuel cell cathode performance of 100 A/ft² at 690 mV with only 0.5 mg/cm² Pt loading [1].

Colloidal platinum Catalyst precursor Nanoparticle synthesis

Dehydrogenation Activity and High-Boiler Suppression: Platinum Sulfite vs Hexachloroplatinic Acid in LOHC Catalyst Preparation

In the preparation of coated plate catalysts for perhydro-dibenzyltoluene (H18-DBT) dehydrogenation—a liquid organic hydrogen carrier (LOHC) system—catalysts prepared using platinum sulfite acid as precursor were directly compared against those prepared from hexachloroplatinic acid under otherwise identical coating, calcination, and reduction protocols [1]. The platinum sulfite-derived catalyst delivered more than double the area-related catalytic activity (2.4 vs 1.1 mg_H₂/(cm²·min)) at a higher platinum loading, while simultaneously reducing high-boiling byproduct formation from >8.6 wt% to 3.5 wt%, a critical selectivity advantage for continuous LOHC operation. Importantly, this performance superiority required a reduction temperature of 440 °C to adequately remove loosely bound sulfur from the platinum particles; lower reduction temperatures left residual sulfur that suppressed activity [1].

LOHC dehydrogenation Plate catalyst Catalyst precursor selection

Pt(IV) Kinetic Inertness: Processing Stability Advantage of Platinum(IV) Sulfite over Pt(II) Sulfite Analogues

Platinum(IV) complexes, including platinum(IV) sulfite, are classified as kinetically inert toward ligand substitution reactions, a consequence of their saturated octahedral coordination sphere and low-spin d⁶ electronic configuration [1]. In contrast, platinum(II) sulfite complexes (square-planar, d⁸) are kinetically labile and undergo relatively rapid ligand exchange in solution [1][2]. This mechanistic difference has practical consequences: Pt(IV) sulfite solutions maintain their coordination integrity during storage, handling, and impregnation processes, whereas Pt(II) sulfite analogues are susceptible to ligand displacement by water, competing anions, or support surface groups, which can alter the precursor speciation and compromise reproducibility in catalyst preparation [2].

Coordination chemistry Ligand substitution kinetics Precursor shelf life

Platinum(IV) Sulfite: Evidence-Backed Application Scenarios Where Differentiated Precursor Performance Drives Procurement Decisions


PEMFC and Phosphoric Acid Fuel Cell Electrode Manufacturing Requiring <3 nm Pt Nanoparticles Without Surfactant Removal

Platinum(IV) sulfite is the precursor of choice when the manufacturing process demands Pt nanoparticle sizes consistently below 3.5 nm with >90% precious metal utilization on carbon supports, as demonstrated in PEMFC electrode synthesis where PSA outperforms chloroplatinic acid by ≥0.9 nm in particle size and ≥10 percentage points in loading yield [1]. Additionally, the thermal decomposition route to 15–25 Å colloidal sols without organic capping agents eliminates the surfactant-removal calcination step that typically causes particle sintering, directly supporting ultra-low Pt loading electrodes (0.25–0.5 mg/cm²) that deliver 100 A/ft² at 690 mV in phosphoric acid fuel cells [2]. Procure platinum(IV) sulfite when the catalyst fabrication protocol involves aqueous impregnation of carbon or oxide supports and the specification demands both small crystallite size and high Pt utilization.

LOHC Dehydrogenation Plate Catalysts Requiring Suppressed High-Boiler Formation Under Continuous Operation

For liquid organic hydrogen carrier (LOHC) systems such as perhydro-dibenzyltoluene dehydrogenation, platinum(IV) sulfite-derived catalysts provide a selectivity advantage that chloroplatinic acid cannot match: >2× higher area-specific activity (2.4 vs 1.1 mg_H₂/(cm²·min)) combined with a >60% relative reduction in high-boiling byproducts (3.5 wt% vs >8.6 wt%) [3]. This performance profile directly extends catalyst lifetime and reduces downstream purification costs in continuous hydrogen release applications. Procure platinum(IV) sulfite when the catalyst must be coated on structured metal substrates (plates, foams) and the target specification prioritizes selectivity to complete dehydrogenation over maximum mass-specific productivity.

Supported Pt Catalyst Synthesis on Oxide Supports Where Residual Chloride Is Detrimental to Metal Dispersion or Catalytic Function

On oxide supports such as SiO₂ and γ-Al₂O₃, platinum chloride precursors (H₂PtCl₆, PtCl₄) produce intrinsically poor metal dispersion due to electrostatic repulsion between the anionic [PtCl₆]²⁻ complex and the negatively charged oxide surface under typical impregnation pH conditions [4]. Platinum(IV) sulfite, being chlorine-free and existing as a different solution species, enables highly dispersed Pt deposition without the chloride penalty [4][5]. This is particularly critical for bifunctional catalysts (e.g., Pt/zeolites, Pt/SiO₂-Al₂O₃) where residual chloride can poison acid sites. Furthermore, the sulfite-to-sulfate conversion that occurs during oxidative calcination generates only volatile SOₓ species that can be thermally eliminated, whereas chloride residues are far more persistent and require hydrogen treatment at elevated temperatures for removal [5]. Procure platinum(IV) sulfite when the support material is an acidic or neutral oxide and catalyst performance specifications demand high metal dispersion with chloride levels below the detection limit.

Research and Development of Next-Generation Pt(IV) Anticancer Prodrugs Requiring Kinetically Inert Scaffolds

The kinetic inertness of platinum(IV) complexes toward ligand substitution is a foundational property for their development as anticancer prodrugs, enabling prolonged circulation and controlled intracellular activation by biological reductants [6]. Platinum(IV) sulfite serves as a versatile starting material for synthesizing mixed-ligand Pt(IV) complexes with tunable reduction potentials, leveraging the sulfite ligand's established coordination chemistry including oxygen-to-sulfur linkage isomerism and intramolecular redox behavior [7]. While this application scenario lacks direct comparative cytotoxicity data for platinum(IV) sulfite itself against clinical benchmarks, the established class property of Pt(IV) kinetic inertness—orders of magnitude greater than Pt(II) analogues—provides a rational basis for selecting platinum(IV) sulfite as a synthetic entry point over Pt(II) sulfite precursors when the research objective requires a kinetically robust Pt(IV) scaffold. Procure platinum(IV) sulfite when the R&D workflow involves derivatization at the Pt(IV) center and the specification requires precursor stability during multi-step synthetic manipulation.

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